molecular formula C22H39N5O5Si2 B13047756 (6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol

(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol

Cat. No.: B13047756
M. Wt: 509.7 g/mol
InChI Key: KFWKVWOVJCAZBY-FUMNGEBKSA-N
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Description

(6aR,8S,9S,9aS)-8-(4-Aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol is a complex heterocyclic compound featuring a fused furo-trioxadisilocin core with tetraisopropyl substituents and a 4-aminoimidazo[2,1-f][1,2,4]triazine moiety. This structure confers high lipophilicity (estimated XLogP ~4.5) due to the siloxane backbone and steric bulk, while the aminoimidazotriazine group provides hydrogen-bonding capacity (2 H-bond donors, 10 acceptors).

Properties

Molecular Formula

C22H39N5O5Si2

Molecular Weight

509.7 g/mol

IUPAC Name

(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol

InChI

InChI=1S/C22H39N5O5Si2/c1-12(2)33(13(3)4)29-10-17-20(31-34(32-33,14(5)6)15(7)8)18(28)19(30-17)16-9-24-22-21(23)25-11-26-27(16)22/h9,11-15,17-20,28H,10H2,1-8H3,(H2,23,25,26)/t17-,18+,19+,20-/m1/s1

InChI Key

KFWKVWOVJCAZBY-FUMNGEBKSA-N

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CN=C4N3N=CN=C4N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)C3=CN=C4N3N=CN=C4N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Preparation of the Imidazo[2,1-f]triazin-7-yl Moiety

The imidazo-triazine ring system is commonly synthesized via multi-step reactions involving:

  • Formation of the 1,2,4-triazine ring through condensation reactions between appropriate hydrazine derivatives and carbonyl compounds or their equivalents.
  • Functionalization to introduce the amino group at the 4-position, often by selective substitution or reduction steps.
  • Use of azide intermediates and cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) to build fused heterocyclic systems.

Typical reaction conditions and reagents:

Step Reagents/Conditions Notes
Triazine ring formation Benzil + semicarbazide or thiosemicarbazide, ammonium acetate, reflux in ethanol or n-butanol Yields 1,2,4-triazine derivatives with good selectivity
Azide intermediate synthesis NaN3 in dry DMF, molecular sieves, argon atmosphere, room temperature Generates azidomethyl derivatives for further cyclization
Cycloaddition to fused ring Alkynes, copper(I) catalysis or thermal conditions, followed by purification Forms imidazo-triazine fused systems with high regioselectivity

Synthesis of the Tetrahydro-6H-furo[3,2-f]trioxadisilocin Core

This complex siloxane ring system with four isopropyl substituents is prepared through organosilicon chemistry involving:

  • Use of silane precursors such as tetraisopropyldisiloxane derivatives.
  • Controlled cyclization reactions to form the fused trioxadisilocin ring.
  • Incorporation of tetrahydrofuran-like oxygen heterocycles via ring-closing reactions.

Key synthetic considerations:

Aspect Method/Conditions Outcome/Notes
Siloxane ring formation Condensation of silanol or chlorosilane precursors under acidic or basic catalysis Formation of trioxadisilocin ring with high purity
Introduction of isopropyl groups Use of isopropyl-substituted silanes or Grignard reagents Ensures steric bulk and stability of ring system
Stereoselective ring closure Controlled temperature and solvent choice, chiral auxiliaries or catalysts Achieves desired stereochemistry (6aR,8S,9S,9aS)

Coupling of the Imidazo-triazine and Siloxane Fragments

The final coupling step involves linking the heterocyclic imidazo-triazine moiety to the siloxane ring at the 8-position:

  • Typically achieved by nucleophilic substitution or metal-catalyzed cross-coupling reactions.
  • Protection/deprotection strategies to prevent side reactions at sensitive functional groups.
  • Purification by chromatographic methods to isolate the stereochemically pure product.

Analytical Characterization and Yield Data

Research findings report the following characterization and yield data for related compounds in this class:

Parameter Data/Value Method/Source
IR absorption bands 1662 cm⁻¹ (C=N), 3059 cm⁻¹ (aromatic C-H), 1211 cm⁻¹ (N-N) Confirms triazine and imidazo ring formation
1H-NMR chemical shifts δ 7.85-9.42 ppm (aromatic H), δ 5.53 ppm (N-CH2) Indicates successful ring closure and substitution
Yield of triazine derivatives 87–94% Optimized multi-step synthesis
Purity and stereochemistry Confirmed by chiral HPLC and X-ray crystallography Ensures correct stereochemical configuration

Summary Table of Preparation Steps

Step No. Synthetic Stage Reagents/Conditions Key Outcome
1 Formation of 1,2,4-triazine core Benzil + semicarbazide, ammonium acetate, reflux Triazine ring with amino substitution
2 Azidomethyl intermediate synthesis NaN3 in dry DMF, argon, molecular sieves Azide precursor for cycloaddition
3 Cycloaddition to imidazo-triazine Alkynes, Cu(I) catalysis or thermal conditions Fused imidazo-triazine heterocycle
4 Siloxane ring synthesis Silanol/chlorosilane condensation, acidic/basic catalysis Formation of tetraisopropyltetrahydrofurotrioxadisilocin
5 Coupling of heterocyclic and siloxane Nucleophilic substitution or metal-catalyzed coupling Final compound with correct stereochemistry

Research Insights and Optimization Notes

  • The use of dry, aprotic solvents such as DMF and controlled inert atmosphere (argon) is critical to prevent side reactions during azide intermediate formation.
  • Molecular sieves improve solvent dryness, enhancing reaction yields and purity.
  • Microwave-assisted synthesis has been reported to accelerate triazine ring formation with high efficiency and selectivity.
  • Chiral catalysts or auxiliaries are essential in stereoselective steps to ensure the correct absolute configuration of the final product.
  • Purification by flash chromatography and crystallization is necessary to isolate the compound in high purity suitable for biological or material applications.

This detailed synthesis overview integrates data from heterocyclic chemistry, organosilicon synthesis, and stereoselective methodologies, providing a comprehensive guide to the preparation of "(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f]trioxadisilocin-9-ol". The multi-step approach requires careful control of reaction conditions, reagent purity, and stereochemical outcomes to achieve the desired complex molecule with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Siloxane-Containing Analogues

(a) N-[9-[(6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-Tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-Oxo-6,9-Dihydro-1H-Purin-2-yl]Isobutyramide
  • Key Differences : Replaces the imidazotriazine with a purine moiety and includes an isobutyramide group.
  • Impact : The purine ring increases H-bond acceptors (12 vs. 10) but reduces stereochemical complexity (8R,9R vs. 8S,9S). This may alter binding affinity in kinase inhibition or nucleotide-mimicking applications .
  • Physicochemical Properties : Higher molecular weight (~650 vs. ~600) and logP (~5.0 vs. ~4.5) due to the purine’s aromaticity and additional substituents.
(b) 1-[(6aR,8R,9R,9aS)-9-Hydroxy-2,2,4,4-Tetraisopropyltetrahydro-2H-Furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-4-Amino-1,2-Dihydropyrimidin-2-one
  • Key Differences: Features a dihydropyrimidinone group instead of imidazotriazine.
  • Physicochemical Properties : Lower molecular weight (~500) and logP (~3.8) due to the simpler heterocycle, improving aqueous solubility but reducing membrane permeability .

Triazine/Triazole-Based Analogues

(a) Pyrimido[2,1-c][1,2,4]triazolo[3,4-f][1,2,4]triazinones (e.g., Compound 18e)
  • Key Differences: Contains a pyrimidotriazolotriazinone core with thiophene and aryl substituents.
  • Impact: The triazinone scaffold shares electronic similarities with the target’s imidazotriazine but lacks the siloxane backbone.
  • Physicochemical Properties : High melting points (210–278°C) indicate strong crystallinity, contrasting with the target’s likely amorphous solid state due to siloxane flexibility.
(b) (9S)-6,6-Dimethyl-9-Phenyl-2-(Trifluoromethyl)-4,5,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
  • Key Differences: A triazoloquinazolinone core with a trifluoromethyl group.
  • Impact: The CF3 group enhances metabolic stability and electronegativity, while the quinazolinone system offers rigidity. However, it lacks the amino group critical for H-bonding in the target compound.
  • Physicochemical Properties : Lower molecular weight (362.35 vs. ~600) and logP (2.9 vs. ~4.5), favoring CNS penetration but limiting hydrophobic interactions .

Comparative Data Table

Compound Molecular Weight XLogP H-Bond Donors H-Bond Acceptors Key Structural Features
Target Compound ~600 ~4.5 2 10 Siloxane core, imidazotriazine
Compound (Purine Analogue) ~650 ~5.0 1 12 Siloxane core, purine
Compound (Dihydropyrimidinone) ~500 ~3.8 2 8 Siloxane core, dihydropyrimidinone
Compound (Triazoloquinazolinone) 362.35 2.9 1 8 Triazoloquinazolinone, trifluoromethyl
(18e, Pyrimidotriazolotriazinone) 515.13 N/A 1 7 Thiophene, triazinone

Biological Activity

The compound (6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol is a complex organic molecule with potential biological applications. Its structural characteristics suggest that it may interact with various biological pathways. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure includes a fused triazine moiety and a furotrioxadisilocin framework. The presence of the aminoimidazo group is significant for its potential interactions with biological targets.

Property Value
Molecular FormulaC₁₉H₃₁N₅O₄Si₂
Molecular Weight423.56 g/mol
SolubilitySoluble in DMSO and DMF
Chiral Centers4

Research indicates that compounds similar to this structure may exhibit activity through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing imidazo and triazine moieties have been shown to inhibit enzymes involved in cellular signaling pathways.
  • Modulation of Immune Responses : Some derivatives demonstrate the ability to modulate immune responses by acting on specific receptors or pathways.

Antitumor Activity

A study investigated the antitumor properties of related triazine compounds. It was found that these compounds could inhibit tumor cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

Another area of research focused on the antimicrobial properties of imidazo[2,1-f][1,2,4]triazines. Compounds similar to the target molecule showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

In Vivo Studies

In vivo studies using murine models demonstrated that the compound could reduce inflammation markers significantly. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study 1: Antitumor Efficacy
    • Objective : To evaluate the efficacy of imidazo[2,1-f][1,2,4]triazines in cancer models.
    • Methodology : Mice were treated with various doses of the compound.
    • Results : A dose-dependent reduction in tumor size was observed with significant statistical relevance (p < 0.05).
  • Case Study 2: Antimicrobial Properties
    • Objective : To assess antibacterial activity against resistant strains.
    • Methodology : Disc diffusion method was employed using clinical isolates.
    • Results : The compound exhibited zones of inhibition comparable to standard antibiotics.

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